molecular formula C20H19ClN2O4 B2487290 N-(4-chlorophenyl)-N-(piperidine-1-carbonyl)-2H-1,3-benzodioxole-5-carboxamide CAS No. 923201-54-1

N-(4-chlorophenyl)-N-(piperidine-1-carbonyl)-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2487290
CAS No.: 923201-54-1
M. Wt: 386.83
InChI Key: LOXRUIGWLGUCAM-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N-(piperidine-1-carbonyl)-2H-1,3-benzodioxole-5-carboxamide is a synthetic organic compound that belongs to the class of benzodioxole derivatives

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: It may have potential as a therapeutic agent, subject to further research and clinical trials.

    Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N-(piperidine-1-carbonyl)-2H-1,3-benzodioxole-5-carboxamide typically involves the following steps:

    Formation of the Benzodioxole Core: The benzodioxole core can be synthesized through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzodioxole derivative with an appropriate amine, such as piperidine, under suitable conditions.

    Chlorination: The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N-(piperidine-1-carbonyl)-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Halogenation reagents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N-(piperidine-1-carbonyl)-2H-1,3-benzodioxole-5-carboxamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-N-(piperidine-1-carbonyl)-2H-1,3-benzodioxole-5-carboxamide: This compound is unique due to its specific structure and functional groups.

    Other Benzodioxole Derivatives: Compounds with similar benzodioxole cores but different substituents may have different biological activities and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other benzodioxole derivatives.

Properties

IUPAC Name

N-(1,3-benzodioxole-5-carbonyl)-N-(4-chlorophenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4/c21-15-5-7-16(8-6-15)23(20(25)22-10-2-1-3-11-22)19(24)14-4-9-17-18(12-14)27-13-26-17/h4-9,12H,1-3,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXRUIGWLGUCAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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